Diethyl methyl(phenylselanyl)propanedioate
Description
Significance of Organoselenium Reagents in Modern Organic Transformations
Organoselenium chemistry has emerged as a vital branch of organic synthesis, offering a diverse array of transformations. nih.gov The unique properties of the selenium atom, being larger and more polarizable than sulfur, allow for a range of oxidation states (most commonly Se(II), Se(IV), and Se(VI)) and impart distinct reactivity to the organic molecules to which they are attached. researchgate.net
Organoselenium reagents can act as versatile electrophiles, nucleophiles, and radical precursors. wikipedia.org This versatility has led to their application in a multitude of synthetic operations, including:
Selenofunctionalization: The addition of a selenium-containing group and another functional group across a double or triple bond.
Selenoxide Elimination: A mild and highly efficient method for introducing unsaturation into organic molecules. wikipedia.org
Oxidation Reactions: Selenium dioxide (SeO₂) and other organoselenium compounds are effective reagents for allylic oxidation and other oxidative transformations. researchgate.net
Cyclization Reactions: The ability of selenium electrophiles to induce cyclization has been widely exploited in the synthesis of various heterocyclic and carbocyclic systems. wikipedia.org
The relatively weak carbon-selenium bond (C-Se) facilitates the removal or transformation of the selenium moiety after it has served its synthetic purpose, adding to the strategic value of these reagents in multi-step syntheses.
Role of Propanedioate Derivatives as Versatile Synthetic Intermediates
Propanedioate derivatives, particularly malonic esters like diethyl propanedioate (also known as diethyl malonate), are cornerstone building blocks in organic synthesis. askfilo.comnih.gov Their utility stems from the presence of an "active" methylene (B1212753) group (—CH₂—) flanked by two electron-withdrawing carbonyl groups. This structural feature renders the methylene protons acidic, allowing for easy deprotonation to form a stabilized carbanion (enolate). google.com
This nucleophilic enolate can then participate in a wide range of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis . wikipedia.org This powerful technique allows for the synthesis of a vast array of substituted carboxylic acids through alkylation or acylation of the malonate ester, followed by hydrolysis and decarboxylation. ucla.eduyoutube.com
The versatility of propanedioate derivatives is evident in their widespread use in the synthesis of:
Pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs. wikipedia.orgaskfilo.com
Agrochemicals. wikipedia.org
Amino acids. askfilo.com
Heterocyclic compounds. askfilo.com
The ability to introduce one or two different substituents at the α-position makes malonate esters exceptionally valuable for constructing complex molecular frameworks. wikipedia.org
Contextualizing Diethyl Methyl(phenylselanyl)propanedioate within Contemporary Synthetic Methodologies
The compound This compound represents a fascinating convergence of the two powerful synthetic motifs discussed above. While extensive research dedicated specifically to this molecule is not widely documented in mainstream chemical literature, its structure allows for informed predictions about its potential synthetic utility.
The molecule incorporates the key features of a diethyl propanedioate core, with one of the acidic protons replaced by a methyl group and the other by a phenylselanyl (PhSe) group. This unique combination suggests that it could serve as a valuable intermediate in advanced synthetic strategies.
Structural Features and Predicted Reactivity:
| Feature | Predicted Impact on Reactivity |
| Diethyl Propanedioate Core | Provides the foundational structure for further synthetic manipulation, including potential hydrolysis and decarboxylation. |
| α-Methyl Group | Occupies one of the acidic sites, directing further reactions to the remaining α-position if it were present. In this fully substituted case, it contributes to the steric environment around the central carbon. |
| α-Phenylselanyl Group | This is the most synthetically intriguing feature. The C-Se bond can be cleaved under various conditions. For instance, oxidation of the selenium to a selenoxide would likely trigger an elimination reaction to form an α,β-unsaturated ester. Alternatively, the phenylselanyl group could be replaced by other functionalities through radical or reductive processes. |
Based on the known chemistry of α-selanyl carbonyl compounds, this compound could potentially be synthesized by the reaction of the enolate of diethyl methylmalonate with an electrophilic selenium reagent, such as phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr).
The true value of this compound would lie in its ability to act as a precursor to other complex molecules. For example, its oxidation and subsequent elimination could provide a route to diethyl methylenemalonate or related unsaturated systems, which are themselves valuable Michael acceptors in conjugate addition reactions.
In essence, while this compound may not be a common, off-the-shelf reagent, its structure embodies the principles of modern synthetic design. It serves as a compelling example of how the strategic combination of well-established functional groups can lead to novel and potentially powerful synthetic intermediates. Further research into the synthesis and reactivity of this and related compounds could open new avenues for the efficient construction of complex organic molecules.
Structure
2D Structure
Properties
CAS No. |
150194-66-4 |
|---|---|
Molecular Formula |
C14H18O4Se |
Molecular Weight |
329.26 g/mol |
IUPAC Name |
diethyl 2-methyl-2-phenylselanylpropanedioate |
InChI |
InChI=1S/C14H18O4Se/c1-4-17-12(15)14(3,13(16)18-5-2)19-11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
XHKSJVXDPGXSIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)OCC)[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl Methyl Phenylselanyl Propanedioate and Analogous Propanedioate Derivatives
Direct Synthetic Routes to Diethyl Methyl(phenylselanyl)propanedioate
The most straightforward methods for preparing this compound involve the direct introduction of the phenylselanyl group onto the diethyl methylpropanedioate backbone.
The synthesis of the target compound can be efficiently accomplished by the functionalization of diethyl methylpropanedioate. This process is typically an extension of the well-established malonic ester synthesis. libretexts.orgnih.gov The strategy involves two sequential alkylation steps starting from diethyl malonate.
First, diethyl methylpropanedioate is prepared by treating diethyl malonate with a suitable base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to generate the corresponding enolate. This nucleophilic enolate is then reacted with a methylating agent, typically methyl iodide (CH₃I) or methyl bromide (CH₃Br), in a classic SN2 reaction. organicchemistrytutor.com
General selenenylation of malonate esters is a cornerstone for the synthesis of this class of compounds. The primary strategy involves the deprotonation of the malonic ester at the acidic α-position to form a potent carbon nucleophile (enolate). libretexts.org This enolate readily attacks various electrophilic selenium sources.
Common electrophilic reagents for this purpose include:
Phenylselenyl halides (PhSeX, where X = Cl, Br): These are highly effective and widely used due to their reactivity with soft nucleophiles like malonate enolates.
Bis(phenyl) diselenide (Ph₂Se₂): While less electrophilic than the halides, it can be used, often in conjunction with an oxidant to generate a more reactive species in situ.
An alternative and efficient method involves the use of bis(phosphorothioyl) diselenide for the selenenylation of sodium diethyl malonate. researchgate.net This reaction can be reversible, but its efficiency can be significantly improved. In some cases, adding methyl iodide to the reaction mixture can lead to a nearly quantitative yield of the selenenylated product by trapping a phosphorus-containing byproduct and driving the equilibrium forward. researchgate.net
Synthesis of Related Phenylselanylpropanedioate Derivatives
Beyond the direct synthesis of the title compound, a variety of methods exist for creating related propanedioate structures bearing a phenylselanyl group. These methods often leverage different mechanistic pathways to achieve C-Se bond formation.
Radical-based methods provide an alternative pathway for the formation of C-Se bonds. One such approach involves a radical chain process where a malonate ester radical, generated from a precursor like diethyl 2-(phenylseleno)propanedioate via photolysis, adds to alkenes or alkynes. researchgate.net This addition is followed by a phenylseleno group transfer from another molecule of the starting material to propagate the chain and yield the final addition product. researchgate.net
Furthermore, radical cascade cyclizations of substrates like N-arylacrylamides with diselenides can be initiated to construct new heterocyclic systems that incorporate a C-Se bond, demonstrating the utility of radical reactions in building complex seleno-organic molecules. researchgate.net
Nucleophilic substitution is the most fundamental and widely applied strategy for forming the α-carbon-selenium bond in propanedioate derivatives. This can be approached in two distinct ways, reversing the roles of the nucleophile and the electrophile.
Malonate as the Nucleophile: This is the most common approach, as detailed in sections 2.1.1 and 2.1.2. The malonate ester is deprotonated to form a nucleophilic enolate, which subsequently attacks an electrophilic selenium reagent like PhSeCl or PhSeBr. libretexts.org The reaction proceeds via a standard SN2 mechanism. organicchemistrytutor.comchemguide.co.uk
Selenium as the Nucleophile: In an alternative strategy, a selenium-based nucleophile can be used to displace a leaving group from the α-position of a malonate ester. For this, a nucleophilic species such as sodium phenylselenide (PhSeNa), typically prepared by reducing diphenyl diselenide (Ph₂Se₂), is employed. This nucleophile can then react with a suitably functionalized substrate, such as diethyl 2-bromo-2-methylpropanedioate. This type of reaction, where a halo-substituted malonate serves as the electrophile, provides another robust route to the desired C-Se bond. google.com
Table 1: Summary of Synthetic Approaches
| Section | Methodology | Key Reactants | Reagent Type |
| 2.1.1 | Functionalization | Diethyl methylpropanedioate + PhSeCl/PhSeBr | Electrophilic Selenium |
| 2.1.2 | General Selenenylation | Diethyl malonate + PhSeX or (RSe)₂ | Electrophilic Selenium |
| 2.2.1 | Radical Addition | Diethyl (phenylselanyl)propanedioate + Alkene | Radical Initiator (light) |
| 2.2.2 | Nucleophilic Substitution | Diethyl methylpropanedioate enolate + PhSeX | Malonate as Nucleophile |
| 2.2.2 | Nucleophilic Substitution | Diethyl 2-bromo-2-methylpropanedioate + PhSeNa | Selenium as Nucleophile |
Stereoselective Synthesis of this compound Analogues
While this compound itself is an achiral molecule, the principles of its synthesis can be extended to create chiral analogues in a stereoselective manner. The control of stereochemistry during the formation of the C-Se bond is a sophisticated area of organoselenium chemistry.
Stereoselective synthesis of selanylated propanedioate analogues can be achieved through several key strategies:
Use of Chiral Selenium Electrophiles: The reaction of a prochiral enolate, such as that derived from diethyl phenylpropanedioate, with a chiral electrophilic selenium reagent can induce enantioselectivity, leading to the formation of one enantiomer in excess. researchgate.net
Substrate-Controlled Diastereoselectivity: When the malonate substrate already contains one or more stereocenters, the introduction of the phenylselanyl group can proceed with diastereoselectivity. For instance, the diastereoselective hydroxy-selenenylation of α- or β-hydroxy esters can produce products with specific relative stereochemistry. researchgate.net
Cyclofunctionalization Reactions: Electrophilic selenium reagents can promote stereoselective cyclizations (selenolactonization) of unsaturated hydroxy acids or esters. researchgate.net The stereochemical outcome of these reactions can often be controlled by adjusting reaction conditions, such as kinetic versus thermodynamic control, to favor the formation of a specific diastereomer. researchgate.net
The efficiency and selectivity of these stereoselective reactions are influenced by multiple factors, including the structure of the substrate, the nature of the selenium electrophile and its counterion, the solvent, and the presence of any additives. researchgate.net
Enantioselective Approaches
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For derivatives of propanedioate, this involves the asymmetric introduction of a substituent, such as the phenylselanyl group, onto the prochiral center.
A well-established strategy for achieving enantioselectivity is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product. wikipedia.org
Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine and its derivatives, and camphorsultam. wikipedia.orgnih.gov For instance, amides derived from pseudoephenamine have proven to be highly effective in controlling stereochemistry during alkylation reactions, which are analogous to the substitution reactions on a propanedioate core. nih.gov In a typical sequence for synthesizing a compound like this compound, the malonate precursor would first be converted to an amide using a chiral amine like pseudoephenamine. Deprotonation of the α-carbon with a suitable base would generate a chiral enolate. This enolate's facial selectivity is biased by the bulky auxiliary, directing the approach of an electrophile (in this case, a phenylselenylating agent like benzeneselenenyl bromide) to one side, thus creating the C-Se bond with a high degree of stereocontrol.
The effectiveness of this approach is demonstrated in related systems. For example, the alkylation of α-substituted pseudoephenamine amides to create quaternary carbon centers proceeds with remarkable diastereoselectivity, often exceeding that observed with the more traditional pseudoephedrine auxiliary. nih.gov A similar protocol using a chiral oxazolidinone auxiliary has been successfully applied to the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs), where various electrophiles were introduced with excellent diastereoselectivities. nih.gov
Table 1: Diastereoselective Alkylation of α,α-Disubstituted Pseudoephenamine Amides (Analogous System)
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| 1 | MeI | >95:5 |
| 2 | BnBr | >95:5 |
| 3 | Allyl Iodide | >95:5 |
This table is based on data for analogous transformations using pseudoephenamine as a chiral auxiliary, demonstrating the high level of stereocontrol achievable. nih.gov
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. In the context of selenenylation, this involves a chiral catalyst that can differentiate between the two prochiral faces of a malonate enolate or activate the selenium electrophile in a chiral environment.
One prominent example is the use of chiral amine catalysts. The α-selenenylation of aldehydes has been achieved with high enantioselectivity using a diarylprolinol silyl (B83357) ether catalyst in combination with N-(phenylseleno)phthalimide (NPSP) as the selenium source. nih.gov This enamine catalysis strategy could be conceptually extended to malonate derivatives. The chiral amine would react with the malonate to form a chiral enamine intermediate, which would then react with the electrophilic selenium reagent in a highly stereocontrolled manner.
Another approach involves the use of chiral metal complexes. For instance, a chiral N,N′-dioxide cobalt(II) complex has been reported to catalyze an asymmetric wikipedia.orgnih.gov-sigmatropic rearrangement of allylic selenides, effectively creating optically active selenides with a quaternary C-Se stereocenter in high yield and enantiomeric excess. nih.gov Furthermore, chiral organoselenium compounds themselves can act as catalysts. Chiral selenium triflates have been used for the asymmetric methoxyselenenylation of styrene, yielding chiral acetals with significant enantiomeric excess. researchgate.net This suggests that a chiral Lewis acid catalyst incorporating a selenium atom could potentially activate a selenium electrophile for asymmetric attack on a malonate substrate.
Table 2: Enantioselective α-Selenenylation of Aldehydes via Asymmetric Aminocatalysis
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| Propanal | 10 | 90 | 96 |
| Butanal | 10 | 85 | 96 |
| Hexanal | 20 | 86 | 95 |
This table is adapted from findings on the α-selenenylation of aldehydes, illustrating the potential of asymmetric catalysis for creating chiral C-Se bonds. nih.gov
Diastereoselective Control in Synthesis
Diastereoselective synthesis becomes relevant when a molecule already contains one or more stereocenters and a new one is being created. The goal is to control the relative configuration of the new stereocenter with respect to the existing ones. In the synthesis of propanedioate derivatives, if the substrate already possesses a chiral element, the introduction of the phenylselanyl group must be controlled to produce the desired diastereomer.
This control is often achieved by steric hindrance or electronic effects imposed by the existing chiral center. Chiral auxiliaries, as discussed previously, are a primary tool for diastereoselective control. osi.lv For example, the use of N-tert-butanesulfinyl chiral auxiliary is a powerful method for developing synthetic routes to access amines with multiple stereogenic centers, demonstrating its utility in directing the formation of new stereocenters. osi.lv
In a scenario where a chiral propanedioate derivative is used as the starting material, the resident chiral group would influence the trajectory of the incoming electrophile. The inherent steric and electronic properties of the substrate would favor the formation of one diastereomer over the other. This principle has been demonstrated in the synthesis of highly functionalized proline derivatives through copper(I)-catalyzed reactions, which proceed with high diastereoselectivity. nih.gov Similarly, the synthesis of substituted diaziridines from simple ketones and aldehydes can introduce three stereocenters in a single step with high diastereocontrol. rsc.org
The alkylation of α,β-unsaturated pseudoephenamine amides via conjugate addition provides another clear example of diastereoselective control. nih.gov In this two-step process, a nucleophile adds to the β-position, and the resulting enolate is then trapped by an electrophile at the α-position. The chiral auxiliary directs the stereochemistry of both additions, resulting in a product with two new, well-defined stereocenters. nih.gov This methodology highlights how a chiral director can exert control over the formation of multiple stereocenters in a single synthetic sequence.
Table 3: Diastereoselective Conjugate Addition-Alkylation of α,β–Unsaturated Pseudoephenamine Amides
| Nucleophile | Electrophile | Diastereomeric Ratio (d.r.) |
| Me₂CuLi | Allyl Iodide | 94:6 |
| Me₂CuLi | BnBr | 93:7 |
| Bu₂CuLi | Allyl Iodide | 94:6 |
This table is based on data for analogous transformations demonstrating high diastereoselective control in the formation of two adjacent stereocenters. nih.gov
Chemical Reactivity and Mechanistic Investigations of Diethyl Methyl Phenylselanyl Propanedioate
Transformations Involving the Phenylselanyl Moiety
The selenium atom and its bond to the α-carbon are central to a range of reactions, including radical processes, eliminations, and the formation of hypervalent selenium species.
The carbon-selenium bond can undergo homolytic cleavage to generate carbon-centered radicals. Research has been conducted on the radical-alkylation of malonic ester and its derivatives, indicating a pathway for forming new carbon-carbon bonds under free-radical conditions. rsc.orgcore.ac.uk
In a related context, selenoesters are known to function as effective radical acceptors in intramolecular cyclization reactions. capes.gov.brrsc.org In these processes, a radical generated elsewhere in the molecule can attack the carbon of the selenoester group. The efficiency of selenoesters in these transformations is attributed to the excellent leaving group ability of the phenylseleno moiety (PhSe•). capes.gov.brrsc.org While not a reaction of the phenylselanyl group itself, it is a critical transformation enabled by its presence. These reactions can be part of a broader cascade sequence involving addition, insertion, and cyclization steps to build complex molecular architectures like phenanthridines and various bicyclic systems. nih.govnih.govnih.govresearchgate.net
One of the most synthetically useful reactions involving the phenylselanyl group is oxidative elimination. oup.com This two-step process transforms a saturated system into an α,β-unsaturated one. The reaction is initiated by the oxidation of the selenium atom to a selenoxide, typically using common oxidizing agents. rsc.org This intermediate is generally unstable and, without isolation, undergoes a spontaneous thermal elimination. nih.gov
The elimination proceeds through a concerted, intramolecular syn-elimination pathway via a five-membered cyclic transition state. rsc.orgnih.gov This mechanism dictates that the proton being removed must be on the same side (syn-coplanar) as the C-Se bond. For acyclic substrates like diethyl methyl(phenylselanyl)propanedioate, this process leads to the formation of diethyl methylenepropanedioate. The reaction is known for its mild conditions, with most selenoxides decomposing at temperatures between -50 and 40 °C. oup.comnih.gov
Table 1: Reagents and Conditions for Oxidative Elimination of Selenides
| Oxidizing Agent | Typical Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Catalytic or stoichiometric amounts | rsc.org |
| Ozone (O₃) | Low temperature in a suitable solvent | |
| meta-Chloroperoxybenzoic acid (mCPBA) | Stoichiometric amounts in solvents like CH₂Cl₂ or THF | rsc.org |
Selenocyclization is a powerful method in organoselenium chemistry for the synthesis of heterocyclic compounds. The reaction typically involves the electrophilic addition of a selenium species to an unsaturated bond (alkene or alkyne), followed by intramolecular attack by a tethered nucleophile. Alternatively, a nucleophilic selenium can be involved in cyclization. While this is a known reaction class for various organoselenium compounds, particularly those containing unsaturated carbon chains, specific examples detailing the selenocyclization of this compound are not prevalent in the surveyed literature. General methods for gold-catalyzed cyclization of allene-substituted malonates have been developed, but these reactions involve nucleophilic attack by the ester moiety rather than the selenium atom. youtube.com
The selenium atom in this compound can be converted into a selenonium ylide. This transformation typically involves alkylation of the selenium atom with an alkyl halide to form a selenonium salt. Subsequent deprotonation of the α-carbon by a base generates the ylide.
The reactivity of the resulting ylide is analogous to that of sulfur and phosphorus ylides. Stabilized selenonium ylides can react with aldehydes and ketones in a manner similar to the Wittig reaction to form alkenes. The driving force for this reaction is the formation of a stable dialkyl or diaryl selenoxide.
Reactivity at the Propanedioate Core
The propanedioate, or malonate, portion of the molecule contains an acidic α-hydrogen, making it a key site for nucleophilic reactions.
The most characteristic reaction of the propanedioate core is its C-alkylation or C-acylation, a process widely known as the malonic ester synthesis. core.ac.uknih.gov The presence of two electron-withdrawing ester groups makes the α-proton significantly acidic (pKa ≈ 13), allowing for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. nih.gov
This enolate is a soft nucleophile that readily participates in SN2 reactions with various electrophiles, most commonly primary alkyl halides. nih.gov The reaction is subject to the typical constraints of SN2 reactions; thus, it works best with methyl, primary, and some secondary alkyl halides. Tertiary halides are unsuitable as they lead to elimination. nih.gov After the initial alkylation, the remaining α-proton can be removed by another equivalent of base, allowing for a second alkylation to produce a dialkylated product. core.ac.uk Acylation can be achieved using acyl halides or anhydrides as electrophiles.
Table 2: Representative Alkylation Reactions of the Malonate Core
| Electrophile (R-X) | Base | Product after Alkylation | Reference |
| Methyl Iodide (CH₃I) | Sodium Ethoxide (NaOEt) | Diethyl ethyl(methyl)propanedioate | nih.gov |
| Benzyl Chloride (PhCH₂Cl) | Sodium Ethoxide (NaOEt) | Diethyl benzyl(ethyl)propanedioate | nih.gov |
| 1,4-Dihalobutane | Sodium Ethoxide (NaOEt) | Diethyl 1,1-cyclopentanedicarboxylate (via intramolecular dialkylation) | core.ac.uk |
| Ethyl Bromide (CH₃CH₂Br) | Sodium Ethoxide (NaOEt) | Diethyl diethylpropanedioate |
Condensation Reactions
The reactivity of malonic esters in condensation reactions is classically centered on the acidity of the α-carbon protons. In typical malonic esters like diethyl malonate, the methylene (B1212753) protons are readily abstracted by a base to form a stabilized enolate, which can then act as a nucleophile in various condensation reactions, including the Knoevenagel and Claisen condensations. tandfonline.comwikipedia.org
However, in the case of this compound, the α-carbon is fully substituted with both a methyl and a phenylselanyl group. This quaternary substitution means there are no acidic α-protons available for abstraction. Consequently, this compound is incapable of participating in standard condensation reactions that rely on the formation of an α-carbanion at the central carbon.
The discussion of condensation reactions for this compound therefore shifts to its synthesis. The preparation of such α,α-disubstituted malonates typically involves sequential alkylation or related reactions. For instance, the synthesis could conceptually proceed via the condensation of a phenylselanyl halide with the enolate of diethyl methylmalonate.
While the central carbon is unreactive in deprotonation-based condensations, the ester carbonyl groups retain their electrophilicity. Under forcing conditions, they could theoretically participate in reactions like the acyloin condensation, although such pathways are not favored for this class of compounds. The primary significance of condensation chemistry in the context of this compound lies in the synthetic routes used to construct its sterically hindered quaternary carbon center.
Hydrolysis and Transesterification Pathways
The ester functionalities of this compound are susceptible to both hydrolysis and transesterification under acidic or basic conditions. The specific outcomes of these reactions can be complex, potentially leading to the dicarboxylic acid, or undergoing subsequent decarboxylation.
Hydrolysis: Under basic conditions, using a reagent like aqueous sodium hydroxide (B78521), a two-step addition-elimination mechanism is initiated by the attack of a hydroxide ion on the ester carbonyl. libretexts.org This typically leads to the formation of the corresponding dicarboxylate salt. Subsequent acidification would yield methyl(phenylselanyl)malonic acid. However, substituted malonic acids are often thermally unstable and prone to decarboxylation upon heating, which would result in the formation of 2-(phenylselanyl)propanoic acid.
Under acidic conditions (e.g., aqueous HBr and acetic acid), the mechanism involves protonation of the carbonyl oxygen, which enhances its electrophilicity for attack by water. libretexts.org Studies on structurally related compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that vigorous acidic hydrolysis can directly lead to a decarboxylated product. researchgate.netmdpi.com In these cases, the ester is hydrolyzed and decarboxylates in a single pot, yielding the corresponding substituted acetic acid. researchgate.netmdpi.com A particularly novel hydrolytic pathway was observed for the MTP inhibitor JTT-130, a complex malonate ester. wikipedia.org This pathway involved the initial hydrolysis of one ethyl ester group, followed by a decarboxylative fragmentation, liberating an electrophilic acrylate (B77674) species. wikipedia.org This highlights that the substitution pattern on the malonate can significantly influence the hydrolysis mechanism.
| Substrate | Conditions | Primary Product | Key Observation | Reference |
|---|---|---|---|---|
| Diethyl 2-(perfluorophenyl)malonate | HBr (aq), AcOH, reflux | 2-(perfluorophenyl)acetic acid | Hydrolysis is directly followed by decarboxylation. | researchgate.netmdpi.com |
| Diethyl 2-(perfluorophenyl)malonate | Basic (aq. NaOH), heat | Decomposition mixture (major: 2-(perfluorophenyl)acetic acid) | The target malonic acid is unstable under harsh basic conditions. | researchgate.netmdpi.com |
| JTT-130 (complex malonate ester) | Human liver microsomes (carboxylesterases) | Inactive carboxylic acid metabolite + Atropic acid | Hydrolysis proceeds via a decarboxylative fragmentation mechanism. | wikipedia.org |
| Diethyl malonate | Aqueous NaOH | Sodium malonate | Standard hydrolysis without decarboxylation under mild conditions. | wikipedia.org |
Transesterification: Transesterification, the conversion of one ester to another, can also be achieved under both acidic and basic catalysis. libretexts.org
Base-Catalyzed: Using an alkoxide, such as sodium methoxide (B1231860) (NaOMe) in methanol, would proceed via nucleophilic addition of the methoxide ion to the carbonyl carbon, followed by the elimination of an ethoxide ion. This process is an equilibrium, and using a large excess of the new alcohol (methanol) would drive the reaction toward the dimethyl ester product.
Acid-Catalyzed: In the presence of an acid catalyst (e.g., H₂SO₄) and a large excess of another alcohol (e.g., propanol), the reaction follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence to exchange the alkoxy groups. libretexts.org
Mechanistic Studies of Key Transformations
Elucidation of Radical Chain Processes
The phenylselanyl group (PhSe-) is a key functional handle that makes this compound an excellent substrate for radical chemistry. The carbon-selenium bond is significantly weaker than a carbon-carbon or carbon-hydrogen bond, allowing it to undergo homolytic cleavage under relatively mild conditions. wikipedia.org Phenyl selenides are recognized as versatile radical precursors, with reactivity that rivals that of alkyl bromides and iodides. libretexts.org
A primary example of a radical chain process involving this compound would be its reductive cleavage using a radical mediator like tri-n-butyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orgresearchgate.net The mechanism proceeds through a classic chain reaction sequence:
Initiation: The initiator (AIBN) decomposes upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from the tin or silicon hydride to produce the mediating Bu₃Sn• or (TMS)₃Si• radical. libretexts.org
Propagation: This is a two-step cycle.
Step 1 (SH2 Attack): The highly reactive stannyl (B1234572) or silyl (B83357) radical attacks the selenium atom of this compound. This results in the homolytic cleavage of the C-Se bond, yielding a stable alkyl radical (at the quaternary center) and Bu₃SnSePh or (TMS)₃SiSePh. libretexts.org
Step 2 (H-atom Abstraction): The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of the hydride reagent (Bu₃SnH or (TMS)₃SiH). This forms the final reduced product, diethyl methylpropandioate, and regenerates the mediating radical (Bu₃Sn• or (TMS)₃Si•), which can then participate in another cycle. srmist.edu.in
Termination: The chain reaction is concluded when any two radical species combine, a rare event due to their low concentration. libretexts.org
| Phase | Reaction Step | Description |
|---|---|---|
| Initiation | AIBN → 2 R• + N₂ R• + Bu₃SnH → RH + Bu₃Sn• | Thermal decomposition of AIBN creates initiator radicals (R•), which generate the key Bu₃Sn• radical from the tin hydride. |
| Propagation | EtOOC-C(Me)(SePh)-COOEt + Bu₃Sn• → EtOOC-C•(Me)-COOEt + Bu₃SnSePh | The tin radical attacks the selenium atom, causing homolytic cleavage of the C-Se bond to form a tertiary alkyl radical. |
| EtOOC-C•(Me)-COOEt + Bu₃SnH → EtOOC-CH(Me)-COOEt + Bu₃Sn• | The alkyl radical abstracts a hydrogen atom from the tin hydride, yielding the reduced product and regenerating the tin radical. | |
| Termination | 2 Bu₃Sn• → Bu₃Sn-SnBu₃ etc. | Any two radical species combine to form a stable, non-radical product, terminating the chain. |
Transition State Analysis in Stereoselective Reactions
The α-carbon of this compound is a stereocenter. This chiral feature implies that reactions occurring at this center, or reactions elsewhere in the molecule that are influenced by its stereochemistry, can be stereoselective. Understanding and predicting the stereochemical outcome of such reactions relies heavily on transition state analysis, often performed using computational chemistry.
For a hypothetical reaction, such as the addition of a nucleophile or a radical to a prochiral group elsewhere on the molecule, the chiral center can direct the incoming reagent to one face of the molecule over the other. This occurs because the two possible pathways proceed through diastereomeric transition states that have different energies. The product ratio is determined by the difference in the free energies of activation (ΔΔG‡) of these competing transition states, as described by the Curtin-Hammett principle.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this analysis. For example, in a study of a stereoselective intramolecular Schmidt reaction, calculations were used to determine the energies of the competing anti and syn transition states for a hydride addition. tandfonline.com The calculations predicted a 9.5 kJ/mol preference for the transition state leading to the cis product, which was consistent with the experimentally observed high stereoselectivity. tandfonline.com The analysis identified that the preference arose from minimizing steric interactions in the favored transition state. tandfonline.com
A similar approach could be applied to reactions of this compound. By modeling the structures and energies of the diastereomeric transition states, one could predict which product isomer would be favored.
| Parameter | Pathway A (leads to Isomer A) | Pathway B (leads to Isomer B) | Implication |
|---|---|---|---|
| Transition State | TS-A | TS-B | Diastereomeric transition states with different geometries. |
| Calculated Free Energy of Activation (ΔG‡) | ΔG‡(A) | ΔG‡(B) | Lower energy indicates a faster reaction rate. |
| Relative Energy (ΔΔG‡) | ΔG‡(B) - ΔG‡(A) | Determines the selectivity. A larger value indicates higher selectivity. | |
| Predicted Product Ratio (A:B) | kA/kB = exp(-ΔΔG‡/RT) | If ΔΔG‡ is negative, Isomer B is favored. If positive, Isomer A is favored. |
Role of Catalysts and Reagents in Mechanistic Pathways
The transformation of this compound and related malonates is profoundly influenced by the choice of catalysts and reagents, which dictate the mechanistic pathway and ultimate reaction outcome.
Acid/Base Catalysis: As discussed, Brønsted acids (e.g., H₂SO₄) and bases (e.g., NaOH, NaOEt) are fundamental for promoting hydrolysis and transesterification reactions. libretexts.org They function by activating the carbonyl group (acid catalysis) or by providing the nucleophile (hydroxide or alkoxide in base catalysis).
Radical Initiators and Mediators: In radical chain processes, the initiator (e.g., AIBN) serves the critical role of producing a small number of radicals to start the chain reaction, but only upon the input of energy (heat or light). libretexts.org The mediating reagent, typically a tin or silicon hydride, is a stoichiometric reagent that acts as the hydrogen atom donor and propagates the chain. researchgate.netnih.gov
Organocatalysis: In reactions analogous to the synthesis of malonate derivatives, such as the Michael addition of diethyl malonate to β-nitrostyrene, organocatalysts play a key role. Chiral organocatalysts derived from proline, thiourea, or bispidine can establish a chiral environment, activating the substrates through hydrogen bonding or iminium ion formation to induce enantioselectivity. science.gov In one study, a bispidine catalyst was found to act as an initiator, forming a betaine (B1666868) adduct with the substrate that was the true catalytic species. science.gov
Metal Catalysis: Transition metals are widely used in the synthesis of malonate precursors. For example, palladium and nickel complexes containing bidentate phosphine (B1218219) ligands are effective catalysts for the carbonylation of ethyl chloroacetate (B1199739) to produce diethyl malonate, with promotors like potassium iodide enhancing catalytic activity. researchgate.net
| Reaction Type | Reagent/Catalyst | Role in Mechanism | Reference |
|---|---|---|---|
| Hydrolysis / Transesterification | H₂SO₄ (acid) | Protonates the carbonyl oxygen, increasing its electrophilicity. | libretexts.org |
| Hydrolysis / Transesterification | NaOH (base) | Acts as a source of the hydroxide nucleophile. | wikipedia.org |
| Radical Reduction | AIBN | Radical initiator; generates radicals upon thermal decomposition to start the chain reaction. | researchgate.netlibretexts.org |
| Radical Reduction | Bu₃SnH | Chain-propagating reagent; acts as a hydrogen atom donor to the alkyl radical. | libretexts.org |
| Michael Addition | Bispidine | Organocatalyst; activates substrates via non-covalent interactions or by forming a reactive intermediate. | science.gov |
| Carbonylation | dppePdCl₂ | Transition metal catalyst for C-C bond formation. | researchgate.net |
Based on a thorough review of available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the provided outline. The search for documented applications of this specific chemical compound in the synthesis of substituted tetrahydrofurans, spiro compounds, and cyclopropane (B1198618) derivatives, as well as its integration into natural product total synthesis, did not yield specific research findings.
The outline details a highly specialized set of reactions:
Applications in Advanced Organic Synthesis
Contributions to Total Synthesis
Integration into Natural Product Synthesis Strategies:Similarly, no total synthesis strategies that specifically incorporate Diethyl methyl(phenylselanyl)propanedioate as a key intermediate were found in the available literature.
Therefore, this article cannot be written as the foundational research to support the outlined topics is not available through the conducted searches.
Despite a comprehensive search for the chemical compound This compound , no specific scientific literature or data could be found pertaining to its synthesis, properties, or applications in advanced organic synthesis as outlined in the provided structure.
The search results consistently yielded information on related but structurally distinct compounds, such as:
Diethyl 2-(2-phenylacetyl)propanedioate : A malonate derivative with a phenylacetyl group.
Diethyl malonate : The parent unsubstituted propanedioate.
Diethyl methylmalonate : A malonate with a methyl substituent.
Diethyl phenylmalonate : A malonate with a phenyl substituent.
While the requested applications—synthesis of α-cyclopropane-α-amino acids, tandem and domino reactions, and organocatalyzed transformations—are established areas of research within organic chemistry, no documents were identified that specifically link these methodologies to This compound .
The combination of a methyl group and a phenylselanyl group on the central carbon of diethyl propanedioate appears to be a novel or not widely reported structure in the accessible scientific literature. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focusing solely on this specific compound.
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis
For a molecule like Diethyl methyl(phenylselanyl)propanedioate, DFT would be employed to optimize its three-dimensional structure and calculate key electronic parameters. The bonding between carbon and selenium is weaker and longer than a carbon-sulfur bond, a factor that influences the molecule's reactivity. wikipedia.org The phenyl group attached to the selenium atom would participate in delocalization of electron density, which can be quantified through analysis of the molecular orbitals.
Frontier Molecular Orbital (FMO) analysis, a common component of DFT studies, would reveal the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In related organoselenium compounds, the HOMO is often localized on the selenium atom, indicating its nucleophilic character, while the LUMO may be distributed across the carbonyl groups of the malonate ester, highlighting their electrophilic nature. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity. nih.gov
Table 1: Representative Quantum Chemical Parameters from DFT Studies on Analogous Organoselenium Compounds
| Parameter | Description | Typical Predicted Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |
| ΔE (HOMO-LUMO gap) | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |
| Dipole Moment | Measure of molecular polarity | 2.0 to 3.5 D |
Note: The values in this table are illustrative and based on DFT calculations of structurally similar organoselenium compounds. Specific values for this compound would require dedicated computational analysis.
A significant feature in the electronic structure of many organoselenium compounds is the potential for intramolecular non-covalent interactions, particularly between the selenium atom and a nearby carbonyl oxygen (Se···O). acs.org These interactions, often classified as a type of chalcogen bond, can influence the molecule's conformation and reactivity. researchgate.net
In this compound, the selenium atom is in proximity to the two carbonyl groups of the diethyl malonate moiety. Computational studies on similar structures have shown that a Se···O interaction can occur, characterized by a distance shorter than the sum of the van der Waals radii of selenium and oxygen. acs.org This interaction arises from the orbital overlap between a lone pair of electrons on the oxygen atom and the antibonding orbital of the C-Se bond (σ*C-Se). acs.org Natural Bond Orbital (NBO) analysis is a computational technique used to quantify the strength of such donor-acceptor interactions. wikipedia.orgrsc.org
The presence and strength of this Se···O interaction would depend on the conformational orientation of the molecule. It is plausible that one of the carbonyl groups preferentially orients itself to maximize this stabilizing interaction. acs.org
Computational Modeling of Reaction Mechanisms
Computational chemistry provides powerful tools to model the potential reaction mechanisms of this compound, offering insights into its reactivity that can complement experimental studies. researchgate.net
The malonic ester synthesis is a classic reaction involving dialkyl malonates, where the α-proton is abstracted by a base to form a nucleophilic enolate, which can then react with an electrophile. libretexts.orgwikipedia.orgmasterorganicchemistry.com For this compound, the methyl group already occupies the α-position, precluding this specific pathway. However, the selenium moiety introduces other potential reaction pathways. For instance, the selenium atom can be oxidized, followed by an elimination reaction, a common transformation in organoselenium chemistry. wikipedia.org
Computational modeling can be used to construct a reaction energy profile, which maps the potential energy of the system as it progresses from reactants to products. wikipedia.orgsavemyexams.comchemguide.co.ukyoutube.comlibretexts.org This profile reveals the energies of intermediates and, crucially, the transition states that connect them. The activation energy (the energy difference between the reactant and the transition state) determines the rate of a reaction. libretexts.org
For a hypothetical oxidation-elimination sequence, DFT calculations could be used to locate the structures of the transition states for both the oxidation and elimination steps. The calculated activation energies would indicate the feasibility of such a reaction and the rate-determining step. wikipedia.org
Table 2: Illustrative Calculated Activation Energies for Reaction Steps in Analogous Organoselenium Compounds
| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |
| Selenide Oxidation | Oxidation of the selenium atom to a selenoxide | 10 - 15 |
| Syn-elimination | Elimination of the selenoxide to form an alkene | 15 - 25 |
Note: These values are representative and derived from computational studies on the elimination of other alkyl phenyl selenoxides. The actual values for this compound would be influenced by its specific structure.
Computational methods are increasingly used to predict the chemo- and stereoselectivity of organic reactions. wikipedia.orgwindows.net In the context of this compound, if it were to participate in reactions where multiple outcomes are possible, computational modeling could help to predict the major product.
For example, in reactions involving the selenium atom, such as electrophilic additions to the phenyl ring or reactions at the selenium center itself, DFT calculations could be used to compare the activation energies of the different possible pathways. The pathway with the lowest activation energy would be predicted to be the most favorable.
Furthermore, if the molecule were to react with a chiral reagent or catalyst, computational modeling could be used to predict the stereochemical outcome. windows.netcardiff.ac.uk This would involve calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The ratio of the products can be estimated from the difference in these transition state energies.
Conformational Analysis
The three-dimensional shape and flexibility of this compound are key to understanding its physical properties and reactivity. Conformational analysis involves identifying the stable low-energy conformations (rotamers) of the molecule and the energy barriers between them.
The molecule possesses several rotatable single bonds, including the C-C bonds of the ethyl groups, the C-O bonds of the esters, the C-Se bond, and the Se-phenyl bond. Rotation around these bonds gives rise to a complex potential energy surface with numerous local minima.
Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization with DFT or other quantum mechanical methods, can be used to explore this conformational landscape. The relative energies of the different conformers can then be calculated to determine their populations at a given temperature.
Key factors influencing the conformational preferences of this compound would include:
Steric hindrance: Repulsive interactions between bulky groups, such as the phenyl group and the diethyl malonate moiety, will disfavor certain conformations.
Intramolecular interactions: As discussed in section 5.1.2, attractive Se···O interactions could stabilize specific conformers where a carbonyl oxygen is oriented towards the selenium atom.
Dipole-dipole interactions: The alignment of the bond dipoles of the carbonyl groups will also influence the conformational energies.
While a detailed conformational analysis of this compound has not been published, studies on related substituted diethyl malonates and phenylselanyl compounds provide a basis for predicting its likely conformational behavior. researchgate.net
Conclusions and Future Perspectives
Current State of Research on Diethyl Methyl(phenylselanyl)propanedioate Chemistry
Research directly focused on this compound remains a niche area within the broader landscape of organoselenium chemistry. However, its structure, combining a reactive malonate core with a phenylselanyl group, places it at the intersection of two important classes of organic compounds. Diethyl malonate and its derivatives are well-established precursors in the synthesis of a wide array of compounds, including barbiturates and vitamins B1 and B6. wikipedia.org The introduction of the phenylselanyl moiety offers a versatile handle for further chemical modifications.
The primary role of compounds like this compound in contemporary research is as a synthetic intermediate. The carbon-selenium bond (C-Se) is notably weaker than its carbon-sulfur (C-S) counterpart, making organoselenium compounds valuable for specific transformations. wikipedia.org The phenylselanyl group can be readily introduced and subsequently removed or transformed, allowing for the construction of complex molecular architectures. While specific studies on this exact compound are not extensively documented, the well-understood reactivity of both the malonate and the organoselenium functionalities allows for a strong inferential understanding of its chemical behavior and potential applications.
Emerging Trends and Challenges in Organoselenium-Mediated Malonate Transformations
The development of more efficient and environmentally benign synthetic methods is a key driver in modern organic chemistry, and organoselenium-mediated transformations are no exception. Several emerging trends are shaping the future of this field:
Visible-Light Mediated Seleno-functionalization: A significant advancement is the use of visible light to promote the formation of carbon-selenium bonds. researchgate.net This approach is considered a green chemistry alternative as it often proceeds under mild conditions without the need for harsh reagents or catalysts. researchgate.netnih.gov Such methodologies could be applied to the synthesis of this compound and related compounds.
Flow Chemistry: The integration of flow chemistry techniques is another promising trend. nih.gov Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for automated synthesis, which is particularly advantageous when dealing with the often unpleasant-smelling and potentially toxic nature of some organoselenium reagents. wikipedia.orgnih.gov
Catalytic Asymmetric Synthesis: A major challenge and area of intense research is the development of enantioselective processes using chiral selenium catalysts. nih.gov While stoichiometric use of chiral selenium reagents has been known for some time, the focus is now shifting towards catalytic variants to improve atom economy and reduce waste. nih.gov This trend is highly relevant for the synthesis of chiral malonate derivatives.
Despite these advancements, challenges remain. The development of truly "green" catalytic systems is an ongoing effort. nih.gov A deeper mechanistic understanding of many organoselenium-mediated reactions is also required to design more efficient and selective transformations. nih.govthieme-connect.com
Potential Avenues for Future Academic Inquiry and Methodological Development
The unique properties of this compound and related organoselenium malonates present several exciting avenues for future research:
Novel Reaction Discovery: There is considerable scope for exploring new reactions that leverage the unique reactivity of the C-Se bond in these malonate systems. This could include the development of novel cyclization reactions, cross-coupling strategies, and functional group interconversions. The electrophilic nature of the selenium atom can be exploited in reactions with various nucleophiles. thieme-connect.com
Synthesis of Biologically Active Molecules: Malonate derivatives are core structures in many pharmaceuticals. wikipedia.org The incorporation of a selenium atom, which is known to impart specific biological activities, could lead to the discovery of new therapeutic agents. Research into the synthesis of novel heterocyclic compounds from this compound could be a particularly fruitful area.
Development of Advanced Materials: Organoselenium compounds have found applications in materials science. Future work could investigate the potential of polymers and other materials derived from this compound and its analogues, exploring their electronic, optical, or self-assembly properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
